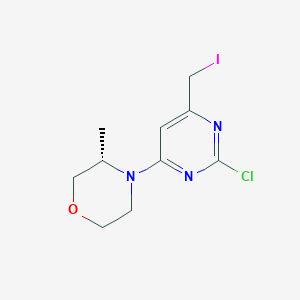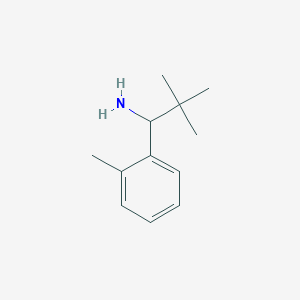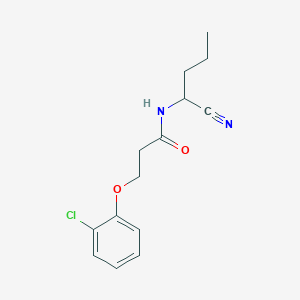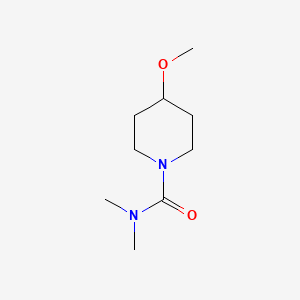![molecular formula C25H23NO4 B2712095 2-[3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid CAS No. 2567495-90-1](/img/structure/B2712095.png)
2-[3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acid . Fmoc amino acids are commonly used in solid-phase peptide synthesis. The Fmoc group serves as a protective group for the amino acid during the synthesis process .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the corresponding amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base . The exact synthesis process can vary depending on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of this compound would include a fluorenyl group attached to an acetic acid moiety through a methyloxycarbonyl linker and an amine group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group can be removed (deprotected) under mildly basic conditions, which allows the free amine group to participate in the formation of peptide bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, Fmoc amino acids are generally solid at room temperature and are soluble in organic solvents .Aplicaciones Científicas De Investigación
Protective Group in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the chemical structure , is widely used to protect hydroxy-groups during the synthesis of complex molecules. This protection is crucial in multi-step organic syntheses where selective reactivity is needed. The Fmoc group can be removed under mild conditions, preserving the integrity of other sensitive functional groups in the molecule. This application has been pivotal in the synthesis of peptides, where the Fmoc group protects the amino acid's amine group during the coupling reactions (Gioeli & Chattopadhyaya, 1982).
Enhancing Reactivity of Hydroxy-bearing Molecules
The exploration of alternative phenolic compounds to improve the reactivity of hydroxy-bearing molecules towards benzoxazine ring formation is another significant application. Renewable compounds, such as phloretic acid, have been utilized as sustainable alternatives to traditional reactants for introducing phenolic functionalities. These advancements facilitate the development of bio-based materials with wide-ranging applications, highlighting the potential of utilizing alternative phenolic compounds for enhancing molecular reactivity (Trejo-Machin et al., 2017).
Fluorescent Sensors Development
In the development of fluorescent sensors for detecting protons and water, the incorporation of phenylaminonaphtho[1,2-d]oxazol-2-yl-type fluorophores demonstrates the versatility of functional groups similar to the one . These sensors can detect changes in their environment, evidenced by alterations in fluorescence, making them valuable tools for biological and chemical sensing applications (Ooyama, Egawa, & Yoshida, 2009).
Solid-Phase Synthesis Applications
The utility of the Fmoc group extends into solid-phase synthesis applications, where it serves as a protective group for the efficient synthesis of structurally diverse N-substituted hydroxamic acids. This application showcases the group's versatility in facilitating the synthesis of compounds with potential biological activity, underpinning the importance of protective groups in modern synthetic chemistry (Mellor & Chan, 1997).
Synthesis and Molecular Docking in Drug Discovery
The structural motif of 2-[3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid is fundamental in the synthesis and molecular docking analysis of compounds with potential anticancer activity. Such studies illustrate the critical role of specific functional groups in the development of new therapeutic agents, providing insights into their interactions with biological targets (Sharma et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)15-18-7-5-6-17(14-18)12-13-26-25(29)30-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFXOCXDCGDIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC(=CC=C4)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid | |
CAS RN |
2567495-90-1 |
Source


|
| Record name | 2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenyl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B2712014.png)
![2,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2712015.png)

![8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2712018.png)
![8-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2712019.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2712021.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2712026.png)
![3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine](/img/structure/B2712027.png)


![Methyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2712035.png)